![molecular formula C7H5BrN2O2 B1285436 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1245708-13-7](/img/structure/B1285436.png)
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a compound that is part of a broader class of heterocyclic compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthesis methods that could be relevant to understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, involves [3+2] cycloaddition reactions with alkenes, leading to a variety of products including 3-vinyloxazolines and isoxazoline N-oxides . Another approach reported is the synthesis of a substituted 6H-pyrido[2,3:5,6][1,3]oxazino[3,4-a]indole ring system, which is achieved through cyclization from an indoline precursor with aldehydes or ketones followed by oxidative re-aromatization . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been elucidated using crystallographic techniques . The crystal structure determination provides insights into the molecular geometry and conformation of the bicyclic ring system, which is crucial for understanding the reactivity and interaction of these molecules. This information can be valuable when considering the molecular structure of this compound.
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of brominated heterocycles and oxazine derivatives can be inferred. Brominated compounds are often used in further substitution reactions due to the relative ease with which the bromine atom can be displaced by nucleophiles . Oxazine rings, being heterocyclic structures containing nitrogen and oxygen, can participate in a variety of chemical transformations, including ring-opening reactions and electrophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be speculated based on the properties of structurally similar compounds. For instance, the crystal structure analysis of a related oxazine provides data on the unit cell dimensions and molecular geometry, which can influence the compound's solubility, melting point, and stability . The presence of a bromine atom in the molecule suggests that it would have a relatively high molecular weight and could be reactive towards nucleophilic substitution reactions .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various types of tumors .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs . They bind to these receptors, preventing their activation and subsequent signal transduction .
Biochemical Pathways
The FGFR signaling pathway is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSUNEUWRUJCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579706 |
Source
|
Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245708-13-7 |
Source
|
Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.